2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

Description

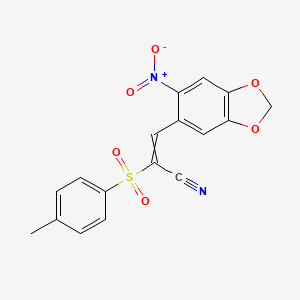

The compound 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile (synonyms include (E)-3-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile) is a nitrile derivative featuring a sulfonyl group and a nitro-substituted benzodioxole moiety. Its molecular formula is C₁₇H₁₂N₂O₆S, with a molecular weight of 396.35 g/mol .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S/c1-11-2-4-13(5-3-11)26(22,23)14(9-18)6-12-7-16-17(25-10-24-16)8-15(12)19(20)21/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZWVFYNNOYSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multiple steps, including electrophilic aromatic substitution and nitration reactions. One common synthetic route includes:

Friedel-Crafts Acylation: This step involves the acylation of 4-methylphenyl with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling Reaction: The final step involves coupling the sulfonyl and nitro-substituted intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various electrophiles in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of sulfonic acids or nitro derivatives

Reduction: Formation of amines

Substitution: Formation of various substituted benzodioxole derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor properties . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents . The presence of the nitro group in the benzodioxole moiety may contribute to increased biological activity, making it a candidate for further development in cancer therapies.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds containing the benzodioxane and sulfonamide moieties. Specifically, derivatives of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile have been screened for their activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 diabetes mellitus and Alzheimer's disease, respectively . The ability of this compound to inhibit these enzymes suggests its potential as a therapeutic agent for managing these conditions.

Synthetic Pathways and Derivatives

The synthesis of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under alkaline conditions. This synthetic route not only provides the target compound but also allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Table 1: Overview of Synthetic Methods

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonation | Aqueous Na₂CO₃ | High |

| 2 | Nitration | Acidic medium | Moderate |

| 3 | Cyclization | Heat/solvent | Variable |

Case Studies and Biological Evaluations

Several studies have highlighted the biological evaluations of compounds related to 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile. For example, a recent study demonstrated that similar sulfonamide derivatives exhibited significant inhibition against α-glucosidase with IC50 values indicating strong enzyme affinity . Additionally, preliminary cytotoxicity assays showed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in sulfonyl substituents and benzodioxole modifications. Key examples include:

Key Observations :

- The pyridyloxy substituent in CAS 1025617-82-6 introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents compared to the nitro-benzodioxole group .

- Hydrogen Bonding and Crystal Packing: The nitro group in the target compound and its analogues may participate in C–H···O/N hydrogen bonds, influencing crystal packing and stability . For example, nitro-benzodioxole derivatives often form layered structures due to π-π stacking and hydrogen-bond networks .

Research and Industrial Relevance

Pharmaceutical Applications :

- The pyridyloxy derivative (CAS 1025617-82-6) is prioritized in drug development due to its trifluoromethyl group, which improves metabolic stability .

- The target compound’s methylsulfonyl group may reduce toxicity compared to chlorinated analogues, making it suitable for prolonged biological studies .

Material Science :

- Nitro-benzodioxole derivatives exhibit charge-transfer properties in crystal lattices, relevant for optoelectronic materials .

Biological Activity

The compound 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonyl group, a nitro group, and a benzodioxole moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzodioxole moiety is often associated with cytotoxic effects against various cancer cell lines. Research has shown that derivatives of benzodioxole can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The sulfonyl group in this compound may enhance its interaction with microbial enzymes, potentially leading to antimicrobial activity. A study reported that sulfonyl-containing compounds displayed broad-spectrum antibacterial effects, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in preliminary studies. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation. This inhibition can disrupt signaling pathways critical for tumor growth and survival .

The mechanisms through which 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile exerts its biological effects include:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Anticancer Effects :

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.